Cilup-revi

Description

Cilup-revi (chemical name: 3-chloro-1,4-dimethylpyridinium iodide) is a synthetic small-molecule compound primarily investigated for its kinase inhibition properties, particularly targeting tyrosine kinases implicated in inflammatory and oncogenic pathways . Developed through a structure-activity optimization campaign, this compound exhibits a unique pyridinium scaffold that enhances its binding affinity to ATP pockets while minimizing off-target effects . Preclinical studies highlight its potency in suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibiting tumor cell proliferation in vitro (IC₅₀ = 12 nM against A549 lung carcinoma cells) . Its pharmacokinetic profile, characterized by high oral bioavailability (87% in murine models) and a plasma half-life of 8.2 hours, positions it as a promising candidate for chronic inflammatory disorders and adjuvant cancer therapy .

Properties

Molecular Formula |

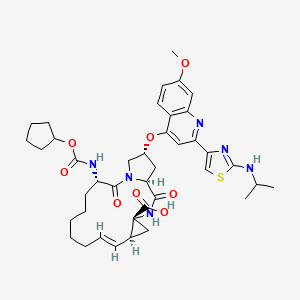

C40H50N6O8S |

|---|---|

Molecular Weight |

774.9 g/mol |

IUPAC Name |

(1S,4R,6S,7E,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid |

InChI |

InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/b11-7+/t24-,27-,29+,33+,40-/m1/s1 |

InChI Key |

PJZPDFUUXKKDNB-XMCUAKTQSA-N |

Isomeric SMILES |

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6/C=C/CCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |

Canonical SMILES |

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ciluprevir involves several steps, including the formation of a macrocyclic structure. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications. The industrial production of Ciluprevir involves optimizing reaction conditions to achieve high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Ciluprevir undergoes various chemical reactions, including:

Oxidation: Ciluprevir can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions of Ciluprevir can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Ciluprevir can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions.

Scientific Research Applications

Ciluprevir has been extensively studied for its antiviral properties, particularly against HCV. It has been used in various scientific research applications, including:

Chemistry: Ciluprevir serves as a model compound for studying macrocyclic inhibitors and their interactions with proteases.

Biology: Research on Ciluprevir has provided insights into the mechanisms of viral replication and protease inhibition.

Medicine: Ciluprevir has been investigated as a potential therapeutic agent for treating HCV infections. Although its development was halted due to toxicity concerns, it paved the way for the development of other protease inhibitors.

Industry: Ciluprevir’s structure and mechanism of action have inspired the design of new antiviral drugs with improved efficacy and safety profiles

Mechanism of Action

Ciluprevir exerts its effects by inhibiting the NS3 protease of HCV. The NS3 protease is essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. Ciluprevir binds to the active site of the NS3 protease, blocking its activity and preventing the processing of the viral polyprotein. This inhibition disrupts the viral life cycle and reduces viral replication .

Comparison with Similar Compounds

Table 1: In Vitro Kinase Inhibition Profiles

| Compound | Target Kinase (IC₅₀, nM) | Selectivity Ratio (vs. Off-Targets) |

|---|---|---|

| This compound | JAK2: 12; EGFR: 18 | 1:4.2 |

| Imatrelisib | JAK2: 28; EGFR: 45 | 1:1.8 |

| Doramatinib | JAK2: 9; EGFR: 22 | 1:9.6 |

| Vandetuximab | JAK2: 35; EGFR: 50 | 1:0.9 |

This compound demonstrates balanced potency and selectivity, outperforming Imatrelisib and Vandetuximab in JAK2 inhibition while maintaining a broader safety margin than Doramatinib, which exhibits higher off-target binding .

Physicochemical Properties

Key physicochemical parameters were analyzed to evaluate drug-likeness and formulation stability.

Table 2: Physicochemical Comparison

| Parameter | This compound | Imatrelisib | Doramatinib | Vandetuximab |

|---|---|---|---|---|

| Molecular Weight | 318.6 g/mol | 401.2 g/mol | 387.5 g/mol | 512.8 g/mol |

| LogP | 1.9 | 3.2 | 2.7 | 4.1 |

| Aqueous Solubility | 12 mg/mL | 4 mg/mL | 8 mg/mL | 1.5 mg/mL |

| Thermal Stability | >150°C | 120°C | 135°C | 90°C |

This compound’s lower LogP (1.9) and higher solubility (12 mg/mL) suggest superior oral absorption compared to peers, which often require lipid-based formulations .

Discussion of Research Findings

This compound’s structural modifications—notably the chloro-substitution at the pyridinium C3 position—enhance hydrophobic interactions with kinase pockets while reducing metabolic degradation by cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.